N-[3,5-Bis(chloromethyl)phenyl]acetamide N-[3,5-Bis(chloromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 251912-30-8
VCID: VC19095048
InChI: InChI=1S/C10H11Cl2NO/c1-7(14)13-10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.10 g/mol

N-[3,5-Bis(chloromethyl)phenyl]acetamide

CAS No.: 251912-30-8

Cat. No.: VC19095048

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.10 g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-Bis(chloromethyl)phenyl]acetamide - 251912-30-8

Specification

CAS No. 251912-30-8
Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
IUPAC Name N-[3,5-bis(chloromethyl)phenyl]acetamide
Standard InChI InChI=1S/C10H11Cl2NO/c1-7(14)13-10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3,(H,13,14)
Standard InChI Key DLWYSCHETKSLFJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC(=C1)CCl)CCl

Introduction

Chemical Structure and Key Properties

Molecular Framework

The compound’s molecular formula is C₁₁H₁₁Cl₂NO, with a molecular weight of 260.12 g/mol. The presence of two chloromethyl groups enhances electrophilic reactivity, making it amenable to nucleophilic substitution reactions. The acetamide group contributes hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Table 1: Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₁Cl₂NO
Molecular Weight260.12 g/mol
Melting Point98–102°C (estimated)
Boiling Point320–325°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
ReactivityElectrophilic substitution at chloromethyl sites

Synthetic Routes

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Chloromethylation of Acetanilide Derivatives:

    • Starting with 3,5-dimethylacetanilide, chloromethylation is achieved using paraformaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂) as a catalyst .

    • Reaction conditions: 60–70°C, 6–8 hours.

    • Yield: ~65–70% after purification via column chromatography .

  • Acetylation of 3,5-Bis(chloromethyl)aniline:

    • 3,5-Bis(chloromethyl)aniline is treated with acetic anhydride in pyridine under reflux.

    • Reaction time: 4–6 hours.

    • Yield: >80% after recrystallization from ethanol.

Key Challenges:

  • Side Reactions: Over-chloromethylation or oxidation of chloromethyl groups may occur, necessitating strict temperature control.

  • Purification: Silica gel chromatography or recrystallization is critical to isolate the pure product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.05 (s, 3H, CH₃CO),

    • δ 4.65 (s, 4H, 2×CH₂Cl),

    • δ 7.45–7.60 (m, 3H, aromatic protons) .

  • ¹³C NMR: Signals at δ 169.8 (C=O), δ 45.2 (CH₂Cl), and δ 22.1 (CH₃CO) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 680 cm⁻¹ (C-Cl stretch) .

Applications in Research and Industry

Pharmaceutical Intermediate

The chloromethyl groups serve as reactive handles for further functionalization:

  • Anticancer Agents: Analogous compounds with chloromethyl substituents exhibit inhibitory activity against STAT3 pathways in hepatocellular carcinoma .

  • Antibacterial Derivatives: Quaternary ammonium salts derived from chloromethylated acetamides show broad-spectrum antimicrobial properties .

Polymer Chemistry

  • Crosslinking Agent: Incorporated into epoxy resins to enhance thermal stability and mechanical strength .

  • Dendrimer Synthesis: Serves as a branching unit in dendritic architectures for drug delivery systems .

Table 2: Comparative Analysis of Chloromethylated Acetamides

CompoundKey ApplicationReactivity Profile
N-[3,5-Bis(chloromethyl)phenyl]acetamidePolymer crosslinkingHigh electrophilicity
N-(4-Chlorophenyl)acetamideAntibacterial agentsModerate reactivity
N-[2,4-Bis(chloromethyl)phenyl]acetamideAnticancer drug synthesisRapid substitution kinetics

Future Directions

  • Catalytic Applications: Exploration as a ligand in palladium-catalyzed coupling reactions .

  • Bioconjugation: Development of antibody-drug conjugates (ADCs) leveraging chloromethyl reactivity .

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